molecular formula C7H11N3O2 B15229650 (S)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

(S)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B15229650
M. Wt: 169.18 g/mol
InChI Key: UXJDTZCOFCDIIW-LURJTMIESA-N
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Description

(S)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a chiral amino acid derivative featuring a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the amino acid side chain: The pyrazole derivative is then reacted with a protected amino acid derivative, such as an N-Boc or N-Cbz protected amino acid, under coupling conditions using reagents like EDCI or DCC.

    Deprotection: The final step involves deprotecting the amino group to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(S)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal complexes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The amino acid side chain can also interact with other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-pyrazolo[4,3-b]pyridine: Another pyrazole derivative with similar pharmacological properties.

    2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: A compound with a similar amino acid structure but different heterocyclic ring.

Uniqueness

(S)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific chiral center and the presence of a methyl-substituted pyrazole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

(2S)-2-amino-3-(1-methylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-10-4-5(3-9-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1

InChI Key

UXJDTZCOFCDIIW-LURJTMIESA-N

Isomeric SMILES

CN1C=C(C=N1)C[C@@H](C(=O)O)N

Canonical SMILES

CN1C=C(C=N1)CC(C(=O)O)N

Origin of Product

United States

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